1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene
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Overview
Description
1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H6F6. It is a derivative of benzene, where three hydrogen atoms are replaced by trifluoromethyl groups (-CF3) and two hydrogen atoms are replaced by methyl groups (-CH3). This compound is known for its high thermal stability and unique chemical properties due to the presence of multiple fluorine atoms.
Mechanism of Action
Target of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to participate in radical trifluoromethylation, which involves the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to be involved in various biochemical reactions, particularly in the field of pharmaceuticals and agrochemicals .
Result of Action
Compounds with trifluoromethyl groups are known to have significant impacts in pharmaceuticals, agrochemicals, and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.
Industrial Production Methods
Industrial production of this compound may involve the Swarts reaction, where aromatic compounds are treated with antimony trifluoride (SbF3) and chlorine (Cl2) to introduce trifluoromethyl groups . Another method involves the reaction of aryl iodides with trifluoromethyl copper (CuCF3) complexes .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although the presence of fluorine atoms makes these reactions less common.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like lithium diisopropylamide (LDA) can be used for deprotonation, followed by nucleophilic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoromethyl-substituted derivatives.
Scientific Research Applications
1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential use in pharmaceuticals due to its stability and bioisosteric properties.
Industry: The compound is used in the production of advanced materials, including polymers and agrochemicals
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(trifluoromethyl)benzene: Similar structure but lacks the methyl groups.
2,4,6-Trifluorotoluene: Contains trifluoromethyl groups but differs in the position and number of substituents.
4-Chlorobenzotrifluoride: Contains a trifluoromethyl group and a chlorine atom instead of multiple trifluoromethyl groups
Uniqueness
1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene is unique due to the combination of trifluoromethyl and methyl groups, which confer distinct chemical and physical properties. This combination enhances its stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1,3,5-trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c1-3-6(10)4(2)8(12)5(7(3)11)9(13,14)15/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDUOIDZMMKMLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)C(F)(F)F)F)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382182 |
Source
|
Record name | 1,3,5-trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-24-9 |
Source
|
Record name | 1,3,5-trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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